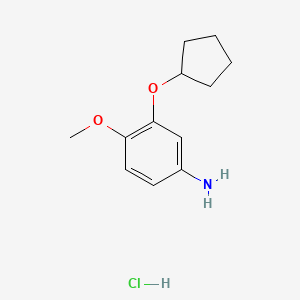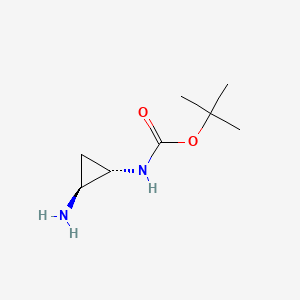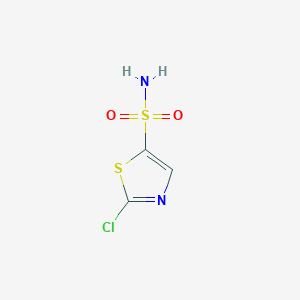
(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol
Descripción general
Descripción
Carbazoles are a class of organic compounds that consist of a three-ring system containing a dibenzofuran nucleus . The presence of the nitrogen atom in the central ring distinguishes carbazoles from other similar compounds . Fluorinated carbazoles, such as the one you’re interested in, have a fluorine atom attached, which can significantly alter their properties .
Molecular Structure Analysis
Carbazoles have a planar structure due to the conjugation of the three rings . The presence of the fluorine atom can introduce some steric hindrance and potentially affect the planarity of the molecule .Chemical Reactions Analysis
Carbazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol” can undergo are not known.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol”, it’s difficult to predict its properties.Aplicaciones Científicas De Investigación
Photophysics and Fluorescence
- Compounds related to (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol have been synthesized and extensively characterized for their photophysical properties. These include studies on fluorescence, UV-vis absorption spectroscopy, and the influence of solvent polarity on these properties (Ghosh et al., 2013). Additionally, the photophysical properties of pyrrolo[3,2-c]carbazole and dipyrrolo[3,2-c:2′,3′-g]carbazole compounds have been investigated, revealing insights into their fluorescence behavior in different solvents (Bingul et al., 2018).
Antimicrobial and Antiinflammatory Activities
- Synthesis and studies on antimicrobial, antiinflammatory, and antiproliferative activities have been carried out on heterocycles derived from carbazole compounds. This research is crucial for exploring potential therapeutic applications of these compounds (Narayana et al., 2009).
Chemical Synthesis and Modification
- Research has been conducted on the chemical synthesis and modification of carbazole derivatives, which are significant for understanding the chemistry and potential applications of these compounds. For example, the derivatization of bioactive carbazoles by specific bacteria has been studied, providing insights into the bacterial biotransformation of such compounds (Waldau et al., 2009).
Spectroscopic Exploration
- Spectroscopic exploration of carbazole derivatives has been a significant area of research. For instance, the synthesis and spectroscopic study of carboxylic acid derivatives of carbazole and their hydrogen bond sensitivity have been explored. These studies provide valuable information about the molecular behavior of such compounds in different environments (Mitra et al., 2013).
Material Science and Photocatalysis
- In material science and photocatalysis, the study of carbazole-based compounds like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has shown promising results. These compounds serve as powerful organophotocatalysts, useful in various organic reactions due to their excellent redox window and chemical stability (Shang et al., 2019).
Chemosensors and Detection
- Carbazole-containing compounds have been developed as chemosensors for the detection of metal ions like Sn2+ and Cu2+. Their fluorescent properties change in the presence of these ions, which is useful for sensing applications in various environments, including natural water samples (Qu et al., 2017).
Direcciones Futuras
The future directions for research on carbazoles depend on their potential applications. For example, carbazoles with biological activity could be studied for their potential use as pharmaceuticals . The future directions for research on “(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol” are not known.
Propiedades
IUPAC Name |
(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6,8,15-16H,1,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCDBZOBQYVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CO)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



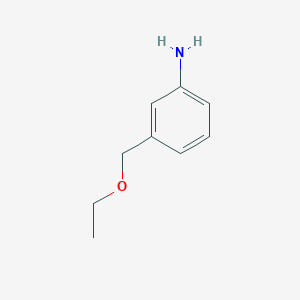
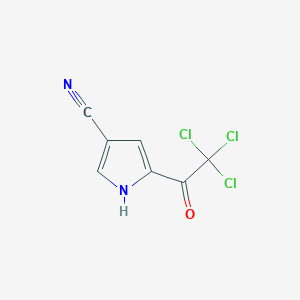
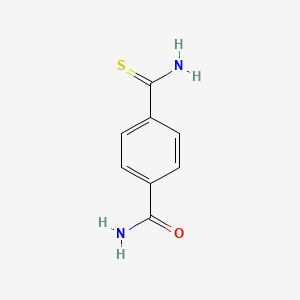
![3-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371816.png)
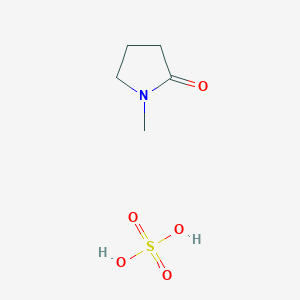
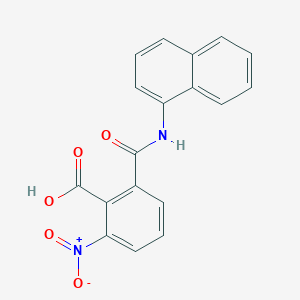
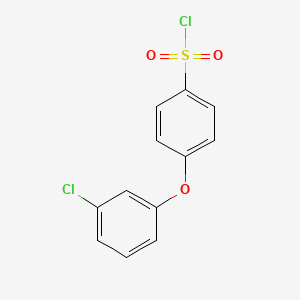
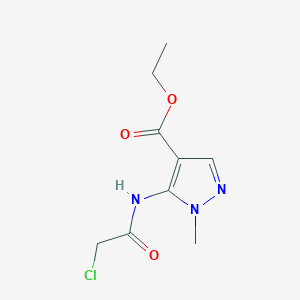
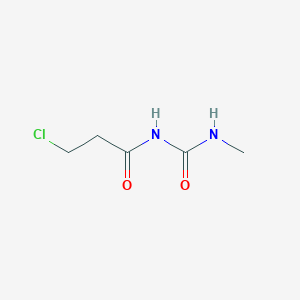
![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)
